molecular formula C19H22N6 B5682332 3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine

3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine

Cat. No.: B5682332
M. Wt: 334.4 g/mol
InChI Key: ZCUWRIGCMNFOEQ-UHFFFAOYSA-N
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Description

3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. MPP is a member of the pyridazine family and has a unique chemical structure that makes it an interesting target for research.

Mechanism of Action

The mechanism of action of 3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine involves its interaction with specific receptors in the brain. This compound has been shown to bind to the dopamine D3 receptor, which is involved in the regulation of mood and behavior. This binding results in the activation of certain signaling pathways that can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improvements in mood and cognitive function. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine in laboratory experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanisms of certain neurological disorders. However, one limitation of this compound is that it can be difficult to synthesize in large quantities, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are several future directions for research on 3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the use of this compound as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, further research is needed to optimize the synthesis method for this compound to make it more cost-effective and accessible for laboratory use.

Synthesis Methods

The synthesis of 3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3-methylpyridazine, which is then reacted with 3-(1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl)piperidine to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

Properties

IUPAC Name

3-methyl-6-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6/c1-15-4-5-18(23-22-15)24-11-2-3-17(14-24)19-21-10-12-25(19)13-16-6-8-20-9-7-16/h4-10,12,17H,2-3,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUWRIGCMNFOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C3=NC=CN3CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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